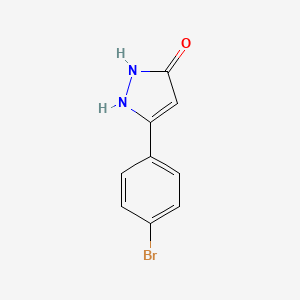

3-(4-Bromophenyl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEUMLZXCZNYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340908 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367928-57-2 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Bromophenyl)-1H-pyrazol-5-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-1H-pyrazol-5-ol

Introduction: The Significance of the Pyrazolone Scaffold

Pyrazolone derivatives represent a pivotal class of five-membered heterocyclic compounds, distinguished by a di-nitrogen core and a keto functional group. For over a century, since the pioneering work of Ludwig Knorr, these structures have captured the intense interest of medicinal and synthetic chemists. Their versatile chemical nature and broad spectrum of biological activities have established them as privileged scaffolds in drug discovery. Molecules incorporating the pyrazolone nucleus have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, valuable derivative: this compound. We will delve into a robust synthetic protocol, elucidate the rationale behind the experimental choices, and detail the analytical techniques required to verify the structure and purity of the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical, in-depth understanding of this important chemical entity.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclocondensation of a β-ketoester, ethyl 4-bromobenzoylacetate, with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, provides a reliable and straightforward route to the desired pyrazolone ring system.

Reaction Mechanism and Principle

The core of this synthesis is a nucleophilic addition-elimination reaction. The hydrazine, possessing two nucleophilic nitrogen atoms, attacks the two carbonyl groups of the β-ketoester. The reaction proceeds via an initial attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl, followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable five-membered pyrazolone ring.

Detailed Experimental Protocol

Materials and Reagents:

-

Ethyl 4-bromobenzoylacetate

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromobenzoylacetate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 200 mL).

-

Isolation: A solid precipitate of this compound will form. Stir the mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.[2]

Causality Behind Experimental Choices

-

Choice of Solvent (Ethanol): Ethanol is an ideal solvent for this reaction as it readily dissolves the starting materials and is relatively inert under the reaction conditions. Its boiling point allows for a controlled reflux temperature.

-

Use of Hydrazine Hydrate: Hydrazine hydrate is the source of the two nitrogen atoms that form the pyrazole ring. A slight excess is used to ensure the complete consumption of the more valuable β-ketoester.

-

Catalytic Acetic Acid: The acidic catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Precipitation in Ice-Cold Water: this compound has low solubility in cold water. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, providing an effective method of separation from the ethanol solvent and any remaining soluble impurities.

-

Recrystallization: This is a standard purification technique for solid organic compounds. By dissolving the crude product in a hot solvent (ethanol) and allowing it to cool slowly, a more ordered crystal lattice forms, excluding impurities and resulting in a product with high purity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Tautomerism in this compound

An important structural feature of 3-substituted-1H-pyrazol-5-ols is their existence as a mixture of tautomers. The molecule can exist in the keto form (3-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-5-one) and the enol form (this compound). The equilibrium between these forms is influenced by the solvent and the physical state. In solution, a dynamic equilibrium often exists, which can be observed in spectroscopic analyses.[3]

Expected Analytical Data

The following table summarizes the expected data from the key analytical techniques used to characterize this compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, corresponding to the AA'BB' system of the 4-substituted benzene ring.- Pyrazole CH Proton: A singlet around δ 5.5-6.0 ppm for the C4-H.- NH/OH Protons: A broad singlet at a variable chemical shift (often >10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 120-140 ppm, including the carbon attached to bromine (C-Br) at a lower field.- Pyrazole Carbons: C3 and C5 will appear at lower fields (δ > 140 ppm) due to their attachment to nitrogen and/or oxygen. C4 will be at a higher field (around δ 90-100 ppm).- Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm for the keto tautomer. |

| FT-IR (cm⁻¹) | - N-H/O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.- C=O Stretch: A strong absorption around 1650-1700 cm⁻¹ (from the keto tautomer).- C=N Stretch: An absorption around 1590-1620 cm⁻¹.- Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.- C-Br Stretch: A sharp absorption in the lower frequency region (around 500-600 cm⁻¹). |

| Mass Spec. | - Molecular Ion (M⁺): A prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of almost equal intensity at m/z and m/z+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4] |

Principles of Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the different types of carbon atoms in the molecule. The predicted chemical shifts are based on the electronic environment of the nuclei.

-

Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique "fingerprint" for the compound. The presence of key stretches like C=O, N-H, and C-Br provides strong evidence for the successful synthesis of the target molecule.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the most telling feature in the mass spectrum is the isotopic pattern of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in a characteristic M+ and M+2 peak of almost equal intensity, confirming the presence of one bromine atom in the molecule.[4][6]

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has provided a detailed, practical framework for the synthesis and characterization of this compound. The described synthetic protocol, based on the well-established Knorr pyrazole synthesis, is robust and accessible. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the product's structure and purity. By understanding both the "how" and the "why" of the experimental procedures, researchers can confidently prepare and validate this valuable pyrazolone derivative for its myriad applications in chemical and pharmaceutical research.

References

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). Retrieved January 18, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physicochemical Properties of 3-(4-Bromophenyl)-1H-pyrazol-5-ol: A Methodological Framework for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

Pyrazolone heterocycles are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The compound 3-(4-bromophenyl)-1H-pyrazol-5-ol represents a key synthetic intermediate whose physicochemical properties are paramount to its potential utility in drug design and development. An accurate understanding of its solubility, acidity, and lipophilicity is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the systematic determination of these essential properties. We present not just a collection of data, but a series of robust, field-proven experimental protocols grounded in established analytical principles. Each section details the scientific rationale behind the methodology, empowering researchers to generate reliable and reproducible data essential for advancing drug discovery programs.

Molecular Structure and Prototropic Tautomerism

The chemical identity and behavior of this compound are profoundly influenced by its capacity for prototropic tautomerism—a phenomenon where isomers are in dynamic equilibrium through the migration of a proton.[2] Pyrazolones can exist in several tautomeric forms, primarily the hydroxyl-pyrazole (OH), keto-pyrazoline (NH), and, to a lesser extent, a zwitterionic or CH form.[1][3] The dominant form in a given environment (solid-state vs. solution) depends on factors like solvent polarity and pH. Understanding this equilibrium is the first step in any characterization, as the different tautomers present distinct physicochemical properties.

For this compound, three principal tautomers can be considered:

-

OH-form (A): this compound

-

NH-form (B): 5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-one

-

CH-form (C): 3-(4-Bromophenyl)-2,4-dihydro-3H-pyrazol-5-one

The interplay between these forms is critical, as it dictates which functional groups are available for interactions, thereby affecting solubility, pKa, and lipophilicity.

Caption: Workflow for qualitative solubility classification. [4][5] Data Presentation: Qualitative Solubility

| Solvent | Observation (Soluble/Insoluble) | Solubility Class |

|---|---|---|

| Water | Record Observation | |

| 5% NaOH (aq) | Record Observation | |

| 5% NaHCO₃ (aq) | Record Observation | |

| 5% HCl (aq) | Record Observation |

| Diethyl Ether | Record Observation | |

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: For each solvent, add approximately 25 mg of the compound to a small, clean test tube. [4]2. Solvent Addition: Add 0.75 mL of the selected solvent in portions. After each addition, shake the tube vigorously for at least 60 seconds. [6][4]3. Observation: A compound is considered "soluble" if it dissolves completely. If all but a few granules dissolve, it can still be classified as soluble for this qualitative test. [6]4. Classification Logic:

-

Water-Soluble: If the compound dissolves in water, its pH should be tested with litmus paper to classify it as a water-soluble acid, base, or neutral compound. [5][7] * Water-Insoluble:

-

Solubility in 5% NaOH suggests an acidic functional group.

-

If soluble in NaOH, subsequent solubility in 5% NaHCO₃ indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol). [4]The hydroxyl group on the pyrazole ring is phenolic in nature.

-

If insoluble in NaOH, test in 5% HCl. Solubility indicates a basic compound (e.g., an amine). [5] * If insoluble in all aqueous solutions, the compound is classified as neutral/inert. [5]

-

-

Acidity Constant (pKa): Quantifying Ionization

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is crucial as it dictates the charge state of a molecule at physiological pH (typically ~7.4), which profoundly influences its ability to cross biological membranes and interact with targets. [8]For compounds with a suitable chromophore near the ionization center, UV-Vis spectrophotometry offers a rapid and sensitive method for pKa determination. [8][9]The method relies on the principle that the protonated and deprotonated species have different UV absorbance spectra.

Data Presentation: pKa Determination Data

| pH of Buffer | Absorbance at λ₁ | Absorbance at λ₂ |

|---|---|---|

| 3.0 | Record Value | Record Value |

| 4.0 | Record Value | Record Value |

| 5.0 | Record Value | Record Value |

| ... | ... | ... |

| 12.0 | Record Value | Record Value |

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Preparation of Solutions:

-

Wavelength Selection (λmax Determination):

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to identify the absorbance maxima for the fully protonated and fully deprotonated species, respectively. [10] * Select two analytical wavelengths (λ₁ and λ₂) where the difference in absorbance between the acidic and basic forms is maximal. [8]

-

-

Absorbance Measurements:

-

Using a 96-well microplate reader or a standard spectrophotometer, prepare a series of solutions by adding a small, fixed amount of the compound's stock solution to each buffer of varying pH. [8] * Measure the absorbance of each solution at the pre-determined wavelengths (λ₁ and λ₂).

-

-

Data Analysis:

-

Plot the measured absorbance at each wavelength against the corresponding pH value.

-

The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the compound. [11][12] * Scientist's Note: This method is highly effective because plotting the ratio of absorbances at two different wavelengths can normalize for minor concentration differences, leading to a more robust determination. [9]

-

Lipophilicity (LogP): Measuring Hydrophobicity

Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME properties. It measures the equilibrium distribution of a compound between a nonpolar (octanol) and a polar (aqueous) phase, serving as a surrogate for its partitioning into biological membranes. While the traditional shake-flask method is the gold standard, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, high-throughput alternative that requires only a small amount of sample. [13]The method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase and its LogP value. [14][15] Data Presentation: LogP Determination via RP-HPLC

| Compound | Known LogP | Retention Time (t_R, min) | Capacity Factor (log k) |

|---|---|---|---|

| Reference 1 | Value | Record Value | Calculate |

| Reference 2 | Value | Record Value | Calculate |

| ... | ... | ... | ... |

| Test Compound | To be determined | Record Value | Calculate |

Experimental Protocol: LogP Estimation by RP-HPLC

-

System Setup:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the buffer should be chosen to ensure the compound is in its neutral, un-ionized form.

-

Detector: UV detector set to a wavelength where the compound absorbs strongly.

-

-

Calibration Curve Generation:

-

Select a series of 5-7 commercially available reference compounds with known LogP values that bracket the expected LogP of the test compound.

-

Inject each reference compound individually onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0 .

-

Plot the known LogP values of the reference compounds against their calculated logarithm of the capacity factor (log k). This will generate a linear calibration curve. [13]

-

-

Analysis of Test Compound:

-

Under the exact same chromatographic conditions, inject the this compound sample and record its retention time.

-

Calculate its log k value using the same formula.

-

-

LogP Determination:

-

Using the linear regression equation from the calibration curve, interpolate the log k value of the test compound to determine its experimental LogP. [13]

-

Conclusion and Forward Outlook

The systematic application of these methodologies provides a robust and reliable physicochemical profile for this compound. Accurate determination of its melting point, solubility, pKa, and LogP is not merely an academic exercise; it is a critical step in the drug discovery cascade. This data forms the bedrock for computational modeling, informs strategies for synthetic modification to optimize ADME properties, and guides the development of suitable formulations. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality, reproducible data necessary to make informed decisions and unlock the full therapeutic potential of this promising chemical scaffold.

References

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Sirius Analytical. [Link]

-

Pyrazolone - Wikipedia. (n.d.). Wikipedia. [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Kennesaw State University. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Cloud State University. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (n.d.). Beilstein Journals. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. [Link]

-

Tautomers of 3-methyl-5-pyrazolone. (2023). Reddit. [Link]

-

Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International. [Link]

-

assessment of reverse - phase. (n.d.). ECETOC. [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). NMX-México. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaguideline. [Link]

-

3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). StuDocu. [Link]

-

Experiment_727_Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Bromophenyl)-1H-pyrazol-5-ol CAS number and structure

An In-Depth Technical Guide to 3-(4-Bromophenyl)-1H-pyrazol-5-ol: Synthesis, Tautomerism, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole scaffolds are foundational in the development of a wide array of therapeutic agents, and this particular derivative, featuring a bromophenyl substituent, offers a versatile platform for synthetic elaboration. This document details its chemical identity, explores its critical tautomeric nature, outlines a robust synthetic pathway, and discusses its potential as a core building block in drug discovery programs. The information is curated for professionals engaged in chemical synthesis and pharmaceutical research, providing both foundational knowledge and actionable experimental insights.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The pyrazole core is present in numerous blockbuster drugs, demonstrating its versatility and favorable pharmacological properties.[3] Its derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][4][5] The success of pyrazole-based drugs underscores the importance of synthesizing and characterizing novel derivatives like this compound for future therapeutic development.

Compound Profile: this compound

This section details the fundamental physicochemical properties of the title compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 367928-57-2 | [6] |

| Molecular Formula | C₉H₇BrN₂O | [6] |

| Molecular Weight | 240.07 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Purity | Available up to 99% | [6] |

Chemical Structure:

Figure 1. Chemical structure of this compound.

The Critical Role of Tautomerism

A defining characteristic of pyrazol-5-ones is their existence in multiple tautomeric forms. This phenomenon is not merely an academic curiosity; it dictates the molecule's reactivity, hydrogen bonding capability, and ultimately, its interaction with biological targets. For this compound, three principal tautomers are in equilibrium.[7][8]

-

The OH Form (1H-Pyrazol-5-ol): An aromatic, phenolic-like structure. This form is often favored in the solid state and in non-polar solvents, where it can form stable hydrogen-bonded dimers.[9]

-

The CH Form (2,4-dihydro-3H-pyrazol-3-one): A non-aromatic keto form where the C4 position is saturated with two protons.

-

The NH Form (1,2-dihydro-3H-pyrazol-3-one): A non-aromatic keto form where the N1 position bears a proton.

The equilibrium between these forms is highly dependent on the solvent, pH, and temperature.[7][8] Understanding this dynamic is crucial for predicting reaction outcomes and designing molecules for specific biological assays. For instance, the OH form presents a hydrogen bond donor and a nucleophilic oxygen, while the keto forms (CH and NH) offer different reactive sites, such as an acidic α-carbon.

Figure 2. Tautomeric equilibrium of this compound.

Proposed Synthetic Pathway

The synthesis of pyrazol-5-ones is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with hydrazine.[10][11] For the title compound, a robust two-step sequence is proposed, starting from commercially available 4-bromoacetophenone.

Step 1: Mixed Claisen Condensation to form the β-Keto Ester

The first step is a mixed (or crossed) Claisen condensation.[12][13] This reaction is effective when one ester component, in this case, diethyl oxalate, cannot form an enolate and thus acts exclusively as the electrophilic acceptor.[12] The ketone, 4-bromoacetophenone, serves as the nucleophilic donor after deprotonation by a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or lithium hexamethyldisilazide (LiHMDS).[11][14]

Step 2: Cyclization with Hydrazine

The resulting β-keto ester, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is then treated with hydrazine hydrate. The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, which leads to cyclization and subsequent dehydration to yield the stable pyrazol-5-ol ring.[10][15]

Figure 3. Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

-

Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Intermediate C):

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 4-bromoacetophenone (1.0 eq) dropwise.

-

After stirring for 30 minutes, add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 10 °C.[12]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]

-

Upon completion, quench the reaction with a cold, dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield the pure β-keto ester.

-

-

Synthesis of this compound (Product E):

-

Dissolve the purified β-keto ester (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid (3-5 drops).[10]

-

Reflux the mixture for 2-4 hours, monitoring by TLC for the consumption of the starting material.[17]

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Reactivity and Application in Medicinal Chemistry

This compound is a highly versatile intermediate for building molecular complexity. Its utility stems from several reactive sites:

-

The Bromophenyl Group: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.

-

The Pyrazole Nitrogens: The N1 position can be readily alkylated or arylated to generate N-substituted derivatives, which is a common strategy to modulate potency and pharmacokinetic properties.[3]

-

The C4 Position: This position is nucleophilic and can undergo reactions such as Vilsmeier-Haack formylation to introduce an aldehyde group, providing a key point for further functionalization.[5][18]

-

The C5-OH Group: The hydroxyl group can be O-alkylated or converted to other functional groups, although its reactivity is influenced by the tautomeric equilibrium.

This multi-functional scaffold is an excellent starting point for synthesizing libraries of compounds to target a range of diseases, including cancer, inflammation, and infectious diseases.[1][4]

Analytical Characterization (Predicted)

While experimental data for the title compound is not widely published, a full characterization would rely on standard spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral features are expected:[19][20][21][22]

-

¹H NMR: Signals corresponding to the protons on the bromophenyl ring (typically two doublets in the aromatic region, ~7.5-7.8 ppm), a singlet for the proton at the C4 position of the pyrazole ring (~5.9 ppm), and broad, exchangeable signals for the N-H and O-H protons.

-

¹³C NMR: Resonances for the bromophenyl carbons, including the carbon bearing the bromine (~122 ppm) and the ipso-carbon attached to the pyrazole ring. Signals for the three pyrazole ring carbons would also be present, with C3 and C5 appearing at lower field (~140-160 ppm) due to their attachment to heteroatoms.

-

FT-IR: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to O-H and N-H stretching. A C=O stretch (~1650-1700 cm⁻¹) may be visible depending on the predominant tautomer in the sample. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom.

Conclusion

This compound represents a high-value chemical scaffold for drug discovery and development. Its synthesis is accessible through established and scalable chemical transformations. The compound's rich functionality, particularly the synthetically versatile bromine handle and the dynamic tautomeric nature of the pyrazol-5-ol core, provides a fertile ground for the generation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and inherent tautomerism is essential for researchers aiming to leverage this promising building block in the pursuit of novel therapeutic agents.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Available from: [Link]

-

HETEROCYCLES. reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). Available from: [Link]

-

National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

-

International Journal of Pharmaceutical and Life Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). Available from: [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available from: [Link]

-

RSC Publishing. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025). Available from: [Link]

-

National Institutes of Health. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

ResearchGate. Synthesis of β-keto esters by cross-Claisen condensation | Download Table. Available from: [Link]

-

PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Available from: [Link]

-

National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Available from: [Link]

-

Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Available from: [Link]

-

National Institutes of Health. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]

-

Oakwood Chemical. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

National Institutes of Health. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Available from: [Link]

-

PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. (2025). Available from: [Link]

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Available from: [Link]

-

University of Calgary. Crossed Claisen Condensations. Available from: [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations - Organic Chemistry. (2023). Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Pharmacological Evaluation of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

-

Scilit. Some reactions with ω‐bromoacetophenone: Synthesis of new Pyrazole, Pyrrole and Furan Derivatives. (1989). Available from: [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chiralen.com [chiralen.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-(4-Bromophenyl)-1H-pyrazol-5-ol, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Recognizing the pivotal role of solubility and stability in the drug development pipeline, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to equip researchers with the necessary framework to characterize this molecule and similar pyrazole derivatives, ensuring robust and reproducible data for lead optimization and formulation development. The guide delves into the structural nuances of this compound, with a particular focus on the phenomenon of tautomerism and its profound impact on the compound's behavior in various environments.

Introduction: The Significance of Pyrazole Scaffolds and Early-Phase Characterization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The subject of this guide, this compound, combines the versatile pyrazole ring with a bromophenyl substituent, a common moiety for modulating pharmacokinetic and pharmacodynamic properties.

The journey from a promising hit compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy, while instability can result in loss of potency and the formation of potentially toxic degradants. Therefore, a comprehensive assessment of these parameters at an early stage of development is not merely a regulatory requirement but a critical step in de-risking a project and enabling rational formulation design.

This guide will provide a detailed exploration of the factors governing the solubility and stability of this compound, offering both theoretical insights and practical, step-by-step methodologies for their evaluation.

Molecular Structure and the Critical Role of Tautomerism

The chemical structure of this compound is fundamental to its properties. A key feature of pyrazol-5-ols is their existence as a mixture of tautomeric forms in equilibrium. This dynamic state is crucial as each tautomer can exhibit distinct physicochemical properties, including solubility, lipophilicity, and crystal packing.

Tautomeric Forms of this compound

Caption: Tautomeric equilibrium of this compound.

The equilibrium between these forms is influenced by several factors, including the solvent, pH, temperature, and the nature of substituents on the pyrazole ring.[5] For instance, in polar solvents, the more polar NH and CH forms may be favored, whereas in nonpolar solvents, the OH form might be more prevalent. This solvent-dependent tautomerism has significant implications for solubility determination, as the measured solubility will be that of the equilibrium mixture of all tautomers present under the specific experimental conditions.

Solubility Determination: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility is essential for predicting its in vivo behavior and for developing appropriate formulations. Both thermodynamic and kinetic solubility are important parameters to assess during drug discovery.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when equilibrium is established between the dissolved and undissolved states. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).

-

Addition of Compound: Add an excess of this compound to a known volume of each medium in screw-capped vials. The presence of undissolved solid is essential.

-

Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Thermodynamic Solubility of this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl (pH 1.2) | 25 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer (pH 4.5) | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Propylene Glycol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial supersaturated solution. This is often more relevant to the early stages of drug discovery where high-throughput screening is employed.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well and mix rapidly.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The highest concentration that remains clear is reported as the kinetic solubility.

Stability Assessment and Degradation Pathway Elucidation

Forced degradation studies are essential for identifying the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

The following are general protocols that should be optimized for this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified time.

-

Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at 60-80°C for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stability: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80°C).

Analytical Method for Stability Studies

A stability-indicating HPLC method is required to separate the intact drug from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Elution: A linear gradient from low to high organic modifier concentration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended for peak purity analysis).

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl, 80°C, 24h | [Value] | [Value] | [Value] |

| 0.1 N NaOH, 60°C, 8h | [Value] | [Value] | [Value] |

| Water, 80°C, 48h | [Value] | [Value] | [Value] |

| 3% H2O2, RT, 24h | [Value] | [Value] | [Value] |

| Photolysis (ICH Q1B) | [Value] | [Value] | [Value] |

| Thermal (80°C, 7 days) | [Value] | [Value] | [Value] |

Conclusion and Future Perspectives

This technical guide has outlined the critical considerations and experimental approaches for characterizing the solubility and stability of this compound. The inherent tautomerism of the pyrazol-5-ol scaffold is a key determinant of its physicochemical properties and must be considered in all analytical assessments. The provided protocols for solubility and forced degradation studies offer a robust framework for generating the data necessary to advance this compound through the drug discovery and development process.

Further characterization of the major degradation products using techniques such as LC-MS and NMR spectroscopy will be essential for a complete understanding of the compound's stability profile and for ensuring the safety of any potential drug product. The methodologies described herein are not only applicable to this compound but can also serve as a valuable resource for the characterization of other novel pyrazole derivatives.

References

-

Yuan, H., et al. (2011). Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Photochemical & Photobiological Sciences, 10(10), 1562-1567. Available from: [Link]

-

Katritzky, A. R., et al. (2010). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 28(33). Available from: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available from: [Link]

-

Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, (Accepted Manuscript). Available from: [Link]

-

Halogenations of 3-Aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Available from: [Link]

-

Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and Its Energetic Derivatives. (2020). Chemistry – An Asian Journal, 15(12), 1856-1863. Available from: [Link]

-

Al-Omair, M. A. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4201. Available from: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 35. Available from: [Link]

-

Elguero, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2623. Available from: [Link]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Halogenations of 3-Aryl-1H-pyrazol-5-amines | Semantic Scholar [semanticscholar.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 3-(4-Bromophenyl)-1H-pyrazol-5-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 3-(4-Bromophenyl)-1H-pyrazol-5-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It offers in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols.

Introduction

This compound belongs to the pyrazolone family, a class of compounds renowned for its diverse biological activities and applications as pharmaceutical and agrochemical scaffolds. Accurate structural elucidation is paramount for understanding its chemical behavior and biological interactions. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

A critical aspect of this compound is its existence in multiple tautomeric forms. The equilibrium between the keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms, as well as potential amide-iminol tautomerism involving the pyrazole ring nitrogens, is influenced by the solvent and the solid-state packing.[1][2][3] This guide will consider these forms when predicting and interpreting the spectroscopic data.

Tautomeric Forms of this compound

The tautomeric equilibrium is a key consideration for the spectroscopic analysis of this compound. The primary forms are the -OH (enol), -NH (amide), and -CH (keto) tautomers. The relative populations of these tautomers will be influenced by the solvent environment. Studies on similar 3-phenylpyrazoles suggest that the 3-phenyl tautomer is often the major form in both solution and the solid state.[4]

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra will reflect the dominant tautomeric form in a given solvent. For the purpose of this guide, predictions are based on the this compound tautomer, which is anticipated to be a major contributor in many common NMR solvents.[4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 (pyrazole) | 5.5 - 6.0 | s | - | The chemical shift of this vinylic proton is highly dependent on the tautomeric form. |

| H-2', H-6' (phenyl) | 7.6 - 7.8 | d | ~8.5 | Protons ortho to the pyrazole ring. |

| H-3', H-5' (phenyl) | 7.5 - 7.7 | d | ~8.5 | Protons meta to the pyrazole ring, showing characteristic splitting due to the bromine. |

| OH (hydroxyl) | 9.0 - 11.0 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. |

| NH (pyrazole) | 11.0 - 13.0 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-5 (pyrazole) | 155 - 160 | Carbon bearing the hydroxyl group, significantly downfield. |

| C-3 (pyrazole) | 145 - 150 | Carbon attached to the bromophenyl ring. |

| C-4 (pyrazole) | 90 - 95 | Vinylic carbon of the pyrazole ring. |

| C-1' (phenyl) | 130 - 135 | Quaternary carbon attached to the pyrazole ring. |

| C-4' (phenyl) | 120 - 125 | Carbon bearing the bromine atom. |

| C-2', C-6' (phenyl) | 128 - 132 | Phenyl carbons ortho to the pyrazole ring. |

| C-3', C-5' (phenyl) | 131 - 134 | Phenyl carbons meta to the pyrazole ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5] Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[6]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Broad | O-H | Stretching |

| 3300 - 3100 | Broad | N-H | Stretching |

| ~1680 - 1640 | Strong | C=O | Stretching (in keto tautomer) |

| ~1610 - 1580 | Medium-Strong | C=N | Stretching |

| ~1550 - 1450 | Medium-Strong | C=C | Aromatic and pyrazole ring stretching |

| ~1070 - 1010 | Strong | C-Br | Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (ATR Method):

-

Data Acquisition:

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. The predicted molecular weight is approximately 239.0 g/mol (for ⁷⁹Br) and 241.0 g/mol (for ⁸¹Br).

-

Major Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of small, stable molecules.[13][14] Key predicted fragmentation pathways for this compound include:

-

Loss of HCN from the pyrazole ring.

-

Loss of N₂.[13]

-

Cleavage of the bromophenyl group.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[15] Further dilute this stock solution to a final concentration of about 10 µg/mL.[15][16]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[17] The ESI source is suitable for polar molecules and is a "soft" ionization technique that typically keeps the molecular ion intact.[16]

-

Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.[16] Apply a high voltage to the capillary to generate a fine spray of charged droplets.

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. Both positive and negative ion modes can be explored.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from structurally related compounds. The provided experimental protocols offer a standardized approach for the acquisition of high-quality NMR, IR, and MS data. This information serves as a valuable resource for the unambiguous structural confirmation and further investigation of this important heterocyclic compound.

References

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- MSE 364/METE 358. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST.

- Kuhn, B. L., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- (n.d.). Sample preparation for FT-IR. University of Colorado Boulder.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives.

- Frizzo, C. P., et al. (2012). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles 25-27.

- (n.d.).

- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- de Hoffmann, E., & Stroobant, V. (2020).

- (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- (n.d.). NMR Protocols and Methods.

- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Scribd.

- Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.

- (n.d.). Sampling Techniques for FTIR Spectroscopy. JASCO Inc.

- Trilleras, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules.

- (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.

- Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

- (n.d.).

- (n.d.). 3-(4-Chlorophenyl)-1H-pyrazol-5-ol. PubChem.

- (n.d.). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.

- (n.d.). NMR Spectroscopy.

- Ho, C. S., et al. (2003).

- Goolsby, B., & Brodbelt, J. S. (1998). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.

- (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.

- (n.d.). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

- Banu, G., & Kumar, S. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

- Al-Hourani, B. J. (2012). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.

- Albert, A., & Taylor, P. J. (1989). The tautomerism of N-substituted pyrazolones: 1,2-dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols. Journal of the Chemical Society, Perkin Transactions 2.

- (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.

- (n.d.). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles...

- (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.

- (n.d.). 3-phenyl-1H-pyrazole. PubChem.

- (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem.

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.

- (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.

- (n.d.). 3-amino-1-phenyl-1h-pyrazol-5-ol. PubChemLite.

- (n.d.). 3,5-Bis(4-chlorophenyl)-1H-pyrazole. SpectraBase.

- (n.d.). 3-Amino-5-(4-chlorophenyl)pyrazole. SpectraBase.

- (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. PubMed Central.

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. scribd.com [scribd.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. jascoinc.com [jascoinc.com]

- 13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-aryl-1H-pyrazol-5-ols

An In-Depth Technical Guide to the Discovery and History of 3-Aryl-1H-Pyrazol-5-ols

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-1H-pyrazol-5-ol scaffold is a cornerstone in heterocyclic chemistry, underpinning a vast array of compounds with profound implications in medicinal chemistry, materials science, and industrial applications. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this important class of molecules. We delve into the seminal work of Ludwig Knorr, who first synthesized a pyrazolone in 1883, and trace the development of synthetic methodologies to the present day, including modern catalytic and green chemistry approaches. Key aspects of the structural chemistry, particularly the tautomeric relationship between the pyrazol-5-ol and pyrazolin-5-one forms, are discussed in detail. Furthermore, this guide examines the rich pharmacological profile of 3-aryl-1H-pyrazol-5-ol derivatives, highlighting their applications as anti-inflammatory, analgesic, and anticancer agents, and explores the structure-activity relationships that govern their biological effects. Detailed experimental protocols, mechanistic diagrams, and tabulated data are provided to offer both a historical perspective and a practical resource for researchers in the field.

PART 1: The Genesis of a Privileged Scaffold: A Historical Perspective

The journey into the world of pyrazolones, the keto tautomers of pyrazol-5-ols, began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds.[1][2] His foundational experiment involved the condensation reaction between ethyl acetoacetate and phenylhydrazine, which yielded the first pyrazolone derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery was not merely an academic curiosity; it laid the groundwork for the development of some of the earliest synthetic pharmaceuticals.[3] The pyrazolone structure, with its unique arrangement of two adjacent nitrogen atoms within a five-membered ring and a carbonyl group, proved to be a versatile scaffold for chemical modification.[3] This versatility led to the rapid development of a series of pyrazolone-based drugs, starting with Antipyrine (phenazone), which was introduced as an analgesic and antipyretic in the 1880s.[2][3]

The significance of Knorr's work extends beyond the synthesis of a single compound. The reaction he employed, now famously known as the Knorr pyrazole synthesis , became a fundamental and widely used method for constructing the pyrazole ring.[1][4] This reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is remarkably robust and allows for the preparation of a wide variety of substituted pyrazoles and pyrazolones.[4][5] The initial synthesis by Knorr, which involved heating the reactants and observing the formation of an oily intermediate followed by cyclization, provided the first glimpse into the rich chemistry of this heterocyclic system.[1]

PART 2: The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of 3-aryl-1H-pyrazol-5-ols has evolved significantly since Knorr's initial discovery. While the classical Knorr synthesis remains a cornerstone, modern organic chemistry has introduced a plethora of new methodologies that offer improved efficiency, regioselectivity, and greener reaction conditions.

The Knorr Pyrazole Synthesis: The Foundational Approach

The Knorr pyrazole synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound.[4] For the synthesis of 3-aryl-1H-pyrazol-5-ols, a β-ketoester is typically used as the 1,3-dicarbonyl component. The reaction proceeds through a series of condensation and cyclization steps.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is typically catalyzed by an acid. The mechanism involves the initial condensation of the more nucleophilic nitrogen of the hydrazine with the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to a cyclized intermediate which then eliminates a molecule of alcohol to afford the final pyrazolone product.[4][6] The regioselectivity of the reaction is generally governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[6]

Sources

- 1. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-(4-Bromophenyl)-1H-pyrazol-5-ol in Medicinal Chemistry: A Technical Guide

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the specific potential of a key derivative, 3-(4-Bromophenyl)-1H-pyrazol-5-ol, as a foundational core for the development of novel therapeutic agents. We will explore its synthetic pathways, analyze its structural significance, and, by examining related analogues, project its most promising applications in oncology, inflammation, and infectious diseases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflows to stimulate further investigation into this promising molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3] The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve specific interactions with biological targets.[4]